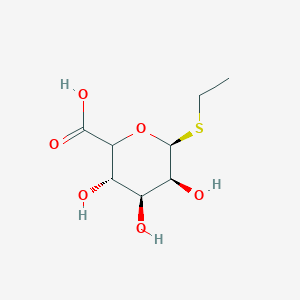

Ethyl 1-Thio-D-glucuronide

Übersicht

Beschreibung

Ethyl 1-Thio-D-glucuronide is a chemical compound with the molecular formula C8H14O6S and a molecular weight of 238.26 g/mol . It is a metabolite of ethanol formed in the liver by the conjugation of ethanol with glucuronic acid. This compound is primarily used in research settings, particularly in the study of alcohol metabolism and as a biomarker for alcohol consumption.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 1-Thio-D-glucuronide can be synthesized through a multi-step reaction process. One common method involves the use of potassium ethylate in methanol, followed by treatment with acetic anhydride and pyridine . Another method involves the use of sodium methylate in methanol, followed by treatment with barium hydroxide in water .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories using the synthetic routes mentioned above. The production process involves careful control of reaction conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 1-Thio-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reference Compound : Ethyl 1-Thio-D-glucuronide serves as a reference compound in studies focusing on glucuronidation processes. It aids in understanding the mechanisms involved in the metabolism of various substances .

- Analytical Chemistry : It is used as a standard in analytical methods for detecting glucuronides in biological samples, enhancing the accuracy and reliability of these analyses.

Biology

- Metabolism Studies : The compound is instrumental in studying the metabolism of ethanol and its effects on biological systems. Its stable presence in body fluids allows researchers to track ethanol consumption accurately .

- Detoxification Mechanism : this compound plays a role in the detoxification pathways within organisms, illustrating how glucuronides help eliminate potentially harmful substances .

Medicine

- Biomarker for Alcohol Consumption : this compound is recognized as a biomarker for alcohol use disorders. It can be detected in urine and other biological matrices, providing valuable information for monitoring alcohol consumption and relapse in treatment settings .

- Diagnostic Tool : Its detection helps evaluate recent alcohol intake, making it useful in clinical settings where understanding an individual's alcohol use history is critical .

Industry

Case Studies

- Detection of Alcohol Consumption : A study demonstrated that this compound could be reliably detected in urine samples up to 80 hours after alcohol consumption. This capability makes it a preferred marker for assessing recent drinking behavior compared to traditional methods .

- Wearable Biochemical Sensors : Recent advancements include developing wearable sensors capable of detecting this compound from sweat samples. This innovative approach employs immunoassay principles to monitor alcohol intake continuously, showcasing its potential application in personal health monitoring .

- Immunoassay Development : The development of enzyme immunoassays for measuring glucuronides has improved the evaluation of human exposure to various xenobiotics. These assays utilize this compound as part of their methodology, enhancing detection sensitivity and specificity .

Wirkmechanismus

Ethyl 1-Thio-D-glucuronide exerts its effects primarily through its role as a metabolite of ethanol. The compound is formed in the liver by the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of ethanol with glucuronic acid . This process increases the water solubility of ethanol, facilitating its excretion from the body. The molecular targets involved in this pathway include the enzyme UDP-glucuronosyltransferase and the glucuronic acid substrate .

Vergleich Mit ähnlichen Verbindungen

Ethyl Glucuronide: Another metabolite of ethanol, formed by the conjugation of ethanol with glucuronic acid.

Ethyl Sulfate: A metabolite formed by the conjugation of ethanol with sulfuric acid.

Comparison: Ethyl 1-Thio-D-glucuronide is unique in that it contains a sulfur atom, which distinguishes it from other ethanol metabolites like ethyl glucuronide and ethyl sulfate. This structural difference can influence its chemical reactivity and biological properties. For example, the presence of the sulfur atom may affect the compound’s solubility and its interactions with biological molecules .

Biologische Aktivität

Ethyl 1-Thio-D-glucuronide (ETG) is a glucuronide derivative that has garnered attention for its biological activities, particularly in the context of alcohol metabolism and its implications in various physiological processes. This article provides an in-depth analysis of the biological activity of ETG, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a metabolite formed from the conjugation of ethanol with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) predominantly in the liver but also occurs in other tissues such as the intestine and kidneys . The compound serves as a biomarker for alcohol consumption and has been studied for its potential role in modulating inflammatory responses through interactions with toll-like receptors (TLRs).

Interaction with Toll-Like Receptors

ETG has been shown to interact with Toll-Like Receptor 4 (TLR4) , which plays a crucial role in the immune response. Studies indicate that ETG can aggravate both acute and chronic inflammatory conditions by upregulating the production of endogenous inflammatory signaling molecules . This interaction may lead to increased pain perception in patients with chronic pain conditions, suggesting that ETG could influence nociceptive pathways.

Metabolic Effects

Research has demonstrated that elevated levels of ETG correlate with increased markers of oxidative stress and metabolic dysregulation. In a study involving stored red blood cells, higher ETG levels were associated with alterations in glycolysis and energy metabolism pathways, indicating potential impacts on cellular function and viability .

Alcohol Consumption and Oxidative Stress

A significant study published in 2020 examined the relationship between ETG levels and metabolic markers of oxidant stress. The findings revealed that individuals with higher ETG concentrations exhibited increased glutathione turnover and methionine oxidation, along with decreased energy metabolism indicators . This suggests that chronic alcohol consumption may exacerbate oxidative stress through mechanisms involving ETG.

Antiviral Properties

In addition to its role in alcohol metabolism, ETG has been investigated for its antiviral properties. A study focused on various thioglucuronides found that certain derivatives exhibited antiviral activity against influenza A virus-infected cells . Although ETG itself was not tested directly, the presence of thioether linkages appears to enhance biological activity, indicating potential therapeutic avenues for further exploration.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(3S,4S,5S,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5-,6?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFLTPWYCFDKGU-YHRIYALFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@H]([C@H]([C@@H](C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676234 | |

| Record name | Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755710-39-5 | |

| Record name | Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.